molecular formula C17H13NaO2S B093562 SODIUM A-(2-THIENYL)METHYL-1-NAPHTHALENEACETATE CAS No. 1090-07-9

SODIUM A-(2-THIENYL)METHYL-1-NAPHTHALENEACETATE

Cat. No.: B093562
CAS No.: 1090-07-9
M. Wt: 304.3 g/mol
InChI Key: BIZNPARPIXOXET-UHFFFAOYSA-M
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Description

Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is a chemical compound that combines a naphthalene ring with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a thienylmethyl group in the presence of sodium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thienyl or naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Thiophene derivatives: These compounds share the thienyl group and exhibit similar chemical reactivity.

    Naphthalene derivatives: Compounds with a naphthalene ring structure, such as 1-naphthaleneacetic acid, have comparable properties.

Uniqueness: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is unique due to the combination of the thienyl and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

1090-07-9

Molecular Formula

C17H13NaO2S

Molecular Weight

304.3 g/mol

IUPAC Name

sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1

InChI Key

BIZNPARPIXOXET-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+]

Synonyms

α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt

Origin of Product

United States

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